BenchChemオンラインストアへようこそ!

HDAC-IN-H13

HDAC inhibitor isoform selectivity enzymatic assay

HDAC-IN-H13 (compound H13) is a novel bisthiazole-based hydroxamic acid histone deacetylase (HDAC) inhibitor featuring an α-(S)-methyl-substituted benzyl linker and a phenyl substituent on the left-hand thiazole ring. It was developed as part of a medicinal chemistry campaign to generate tissue-specific HDAC inhibitors with improved therapeutic windows for solid tumor and colitis-associated cancer applications.

Molecular Formula C25H22N4O3S2
Molecular Weight 490.596
Cat. No. B1192849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC-IN-H13
SynonymsHDAC-IN-H13
Molecular FormulaC25H22N4O3S2
Molecular Weight490.596
Structural Identifiers
SMILESO=C(C1=C(C2CC2)SC(C3=NC=C(C4=CC=CC=C4)S3)=N1)N[C@H](C5=CC=C(C(NO)=O)C=C5)C
InChIInChI=1S/C25H22N4O3S2/c1-14(15-7-11-18(12-8-15)22(30)29-32)27-23(31)20-21(17-9-10-17)34-25(28-20)24-26-13-19(33-24)16-5-3-2-4-6-16/h2-8,11-14,17,32H,9-10H2,1H3,(H,27,31)(H,29,30)/t14-/m0/s1
InChIKeySELDFFFQCMDDJR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC-IN-H13 (H13): A Colon-Tissue-Specific Bisthiazole HDAC Inhibitor with Proven In Vivo Efficacy


HDAC-IN-H13 (compound H13) is a novel bisthiazole-based hydroxamic acid histone deacetylase (HDAC) inhibitor featuring an α-(S)-methyl-substituted benzyl linker and a phenyl substituent on the left-hand thiazole ring [1]. It was developed as part of a medicinal chemistry campaign to generate tissue-specific HDAC inhibitors with improved therapeutic windows for solid tumor and colitis-associated cancer applications [1]. The compound exhibits potent nanomolar inhibition of class I and II HDAC isoforms and demonstrates uniquely high colon tissue distribution compared to typical pan-HDAC inhibitors [1].

Why Pan-HDAC or Non-Isoform-Selective Inhibitors Cannot Substitute for HDAC-IN-H13 in Colorectal Cancer and Tissue-Targeted Research


HDAC inhibitors differ substantially in isoform selectivity, tissue distribution, and disease-model efficacy, making inter-compound substitution scientifically invalid [1]. In the AOM-DSS colitis-associated colorectal cancer model, the clinically approved pan-HDAC inhibitor panobinostat (LBH589) showed no reduction in tumor incidence, while HDAC-IN-H13 reduced incidence from 77.78% to 11.11%–12.50% at equivalent doses [1]. Furthermore, HDAC-IN-H13 achieves a 14.7-fold higher exposure in colon tissue relative to plasma, a tissue-distribution profile absent from conventional HDAC inhibitors [1]. These data demonstrate that generic pan-HDAC inhibitors lack the multi-parameter differentiation required for colon-targeted efficacy, and substituting HDAC-IN-H13 with a broader-spectrum analog would forfeit both tissue specificity and in vivo outcome advantages [1].

HDAC-IN-H13: Head-to-Head Quantitative Differentiation Evidence Against Panobinostat (LBH589) and Closest Structural Analog H6a


HDAC Isoform Inhibition Potency: H13 Achieves Sub-4 nM IC50 Against HDAC1, HDAC3, and HDAC6, Significantly Outperforming Panobinostat and Lead Compound H6a

In a head-to-head enzymatic assay against human HDAC isoforms, HDAC-IN-H13 (compound H13) exhibited IC50 values of 3.64 ± 0.26 nM (HDAC1), 3.02 ± 0.03 nM (HDAC3), and 4.96 ± 1.86 nM (HDAC6), representing a unified sub-4 nM potency profile [1]. By comparison, panobinostat (LBH589) showed IC50 values of 7.03 ± 1.18 nM (HDAC1), 5.83 ± 1.09 nM (HDAC3), and 10.63 ± 1.30 nM (HDAC6); the lead compound H6a yielded 40.92 ± 0.41 nM (HDAC1), 42.51 ± 3.04 nM (HDAC3), and 14.02 ± 1.74 nM (HDAC6) [1]. Thus, H13 is 1.9-fold (HDAC1), 1.9-fold (HDAC3), and 2.1-fold (HDAC6) more potent than panobinostat, and 11.2-fold (HDAC1), 14.1-fold (HDAC3), and 2.8-fold (HDAC6) more potent than H6a [1].

HDAC inhibitor isoform selectivity enzymatic assay epigenetic drug discovery

Antiproliferative Activity: H13 Demonstrates Superior Potency Over Panobinostat in MCF-7 Breast Cancer and NCI-N87 Gastric Cancer Cell Lines

In a 72-hour cell proliferation assay against a panel of eight solid tumor cell lines, HDAC-IN-H13 displayed IC50 values below 200 nM in all lines tested, with notable potency in MCF-7 breast cancer cells (IC50 8.42 ± 0.77 nM) and NCI-N87 gastric cancer cells (IC50 28.33 ± 8.67 nM) [1]. Panobinostat was less potent in MCF-7 (IC50 37.55 ± 4.81 nM; 4.5-fold difference) and NCI-N87 (IC50 166 ± 7 nM; 5.9-fold difference), while showing greater potency in lung adenocarcinoma NCI-H1975 (IC50 9.00 vs. 27.85 nM) and lung squamous EBC-1 (IC50 6.98 vs. 29.13 nM) [1]. This differential cellular potency profile indicates that H13 is not simply a pan-HDAC mimetic but possesses distinct cell-type activity characteristics relevant to colon and gastric cancer research [1].

cancer cell line panel antiproliferative activity solid tumor drug sensitivity

Pharmacokinetics and Oral Bioavailability: 34.4% Oral Bioavailability with a 4.23-Hour Half-Life Enables Convenient Repeated Oral Dosing in Mice

Following a single oral dose of 5 mg/kg in mice, HDAC-IN-H13 reached a Cmax of 138 ng/mL, a Tmax of 0.67 h, an elimination half-life (T1/2) of 4.23 h, and an oral bioavailability (F) of 34.4% [1]. These parameters support twice-daily oral dosing regimens in preclinical rodent models. The moderate half-life and consistent oral exposure permit sustained target coverage without the need for continuous infusion or intraperitoneal administration, which is a practical advantage for long-term in vivo studies lasting several weeks to months [1].

pharmacokinetics oral bioavailability ADME preclinical PK

Colon Tissue Distribution Specificity: 14.7-Fold Higher AUC in Colon vs. Plasma, a Feature Absent from Pan-HDAC Inhibitors

Tissue distribution analysis after oral administration (50 mg/kg) in mice revealed that HDAC-IN-H13 achieves markedly elevated exposure in gastrointestinal tissues, with the highest AUC in stomach (105,642 ng·h/g) and colon (8,795 ng·h/g), compared to plasma (599 ng·h/g) [1]. The colon-to-plasma AUC ratio was 14.7, and high colon concentrations were maintained even 6 hours post-dose [1]. After intravenous administration (10 mg/kg), similarly high colon and small intestine exposure was observed, confirming that the colon specificity is distribution-driven rather than an artifact of oral absorption [1]. This level of colon targeting has not been reported for clinically used pan-HDAC inhibitors such as panobinostat or vorinostat, which distribute broadly to highly perfused organs without colon-selective accumulation [1].

tissue distribution colon targeting AUC drug delivery

In Vivo HT-29 Colorectal Xenograft Efficacy: H13 Achieves T/C% of 37.56% vs. Panobinostat's 93.85% at the Same Oral Dose

In a human colorectal carcinoma HT-29 xenograft model, orally administered HDAC-IN-H13 produced dose-dependent tumor growth inhibition with T/C% values of 37.56% (100 mg/kg), 59.72% (50 mg/kg), and 60.58% (25 mg/kg) after 21 days of treatment [1]. At the equivalent 50 mg/kg oral dose, panobinostat (LBH589) yielded a T/C% of 93.85%, indicating essentially no meaningful tumor growth inhibition [1]. Statistical significance was achieved at all H13 dose levels (p < 0.01 vs. vehicle control), and body weight monitoring indicated acceptable tolerability [1]. This demonstrates that HDAC-IN-H13 is not merely a more potent HDAC inhibitor in vitro but translates its biochemical advantage into robust in vivo antitumor efficacy where panobinostat fails [1].

xenograft HT-29 colorectal cancer in vivo efficacy tumor growth inhibition

Colitis-Associated Colorectal Cancer Chemoprevention: H13 Reduces Tumor Incidence from 77.78% to 11.11%, While Panobinostat Shows No Effect

In the AOM-DSS mouse model of colitis-associated colorectal tumorigenesis, oral administration of HDAC-IN-H13 for over 150 days reduced tumor incidence from 77.78% (vehicle) to 12.50% (100 mg/kg) and 11.11% (50 mg/kg), both statistically significant (p < 0.01) [1]. In stark contrast, panobinostat at 50 mg/kg showed no significant effect, with tumor incidence of 66.67% [1]. Importantly, H13-treated animals exhibited no signs of toxicity, weight loss, or tumor promotion over the entire 5-month treatment period, supporting a favorable long-term safety profile in this carcinogenesis model [1]. This is the strongest evidence that HDAC-IN-H13 possesses a disease-modifying chemopreventive activity that is not shared by clinically approved pan-HDAC inhibitors [1].

AOM-DSS model colitis-associated cancer chemoprevention tumor incidence

HDAC-IN-H13: Application Scenarios Rooted in Quantitative Differentiation Evidence


Colorectal Cancer Xenograft Efficacy Studies Requiring Superior Tumor Growth Inhibition Over Panobinostat

In HT-29 xenograft models, HDAC-IN-H13 delivers T/C% values as low as 37.56% at 100 mg/kg p.o., compared to panobinostat's 93.85% at the same 50 mg/kg dose [1]. Researchers seeking a compound that translates HDAC inhibition into meaningful solid tumor regression in colon cancer models should select H13 over panobinostat to avoid the risk of a null efficacy result [1].

Colitis-Associated Colorectal Cancer Chemoprevention Studies Where Panobinostat Has Proven Ineffective

The AOM-DSS model revealed that HDAC-IN-H13 reduces tumor incidence from 77.78% to 11.11%–12.50% over a 5-month oral dosing period, while panobinostat showed no significant effect (66.67% incidence) [1]. This makes H13 the compound of choice for long-term chemoprevention studies investigating the role of HDAC inhibition in inflammation-driven colorectal carcinogenesis [1].

Colon-Tissue-Targeted Pharmacokinetic and Biodistribution Studies

With a colon-to-plasma AUC ratio of 14.7 and sustained colon drug levels 6 hours post-dose, HDAC-IN-H13 serves as a validated tool compound for studying colon-selective drug distribution mechanisms [1]. Its tissue distribution profile is experimentally confirmed by both oral and intravenous routes, enabling mechanistic PK/PD studies of GI-targeted HDAC inhibition that cannot be performed with non-selective pan-HDAC inhibitors [1].

Breast and Gastric Cancer Cell Line Screening Where Panobinostat Shows Limited Potency

HDAC-IN-H13 demonstrates 4.5-fold greater antiproliferative potency than panobinostat in MCF-7 breast cancer cells (IC50 8.42 vs. 37.55 nM) and 5.9-fold greater potency in NCI-N87 gastric cancer cells (IC50 28.33 vs. 166 nM) [1]. Researchers performing broad cancer cell line sensitivity profiling should include H13 to capture HDAC-dependent vulnerabilities that may be missed by panobinostat in these tissue types [1].

Quote Request

Request a Quote for HDAC-IN-H13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.